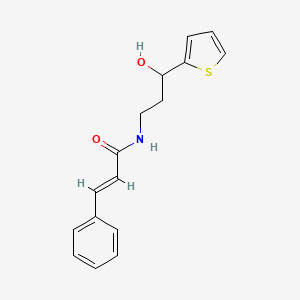

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

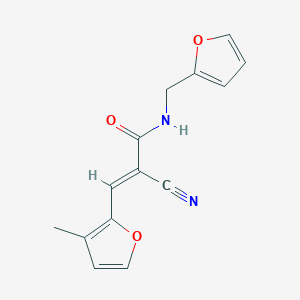

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide” is a compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Another study reported the synthesis of a compound by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered thiophene ring and a six-membered ring. It also contains a secondary amide (aliphatic), a hydroxyl group, and a secondary alcohol .Scientific Research Applications

Anticonvulsant Activity

- Cinnamamide derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide, have been studied for their potential anticonvulsant properties. These studies explore the crystal structures of such derivatives and analyze their interactions to understand how their molecular structure correlates with anticonvulsant activity. The presence of a phenyl ring, electron-donor atom, and hydrogen-bond acceptor/donor domain in these compounds is considered beneficial for anticonvulsant activity (Żesławska et al., 2017). Other studies also support the anticonvulsant potential of cinnamamide derivatives (Guan et al., 2009), (Gunia-Krzyżak et al., 2017).

Antidepressant-like Action

- Research has highlighted the synthesis and evaluation of N-(2-hydroxyethyl) cinnamamide derivatives, including their antidepressant activities. These studies demonstrated that some cinnamamide derivatives significantly reduce immobility time in tests, indicating antidepressant-like actions (Deng et al., 2011), (Han et al., 2014).

Effect on Atopic Dermatitis

- Cinnamamide derivatives have been investigated for their effects on atopic dermatitis (AD). They have been found to ameliorate symptoms such as epidermal and dermal thickness and mast cell infiltration, suggesting potential as anti-AD agents (Choi et al., 2019).

Neuroprotective Properties

- Some studies have focused on the neuroprotective properties of cinnamamide derivatives, evaluating them for various nervous system disorders. These derivatives have shown potential in animal models for properties such as anticonvulsant, antidepressant, analgesic, anti-inflammatory, and sedative/hypnotic effects (Gunia-Krzyżak et al., 2015), (Gunia-Krzyżak et al., 2017).

Antioxidant Activities

- Research on 3,5-dialkoxy-4-hydroxycinnamamides, related to the cinnamamide family, has shown that these compounds exhibit significant antioxidant activities. These findings suggest potential applications in managing oxidative stress-related disorders (Kang et al., 2008).

Serotonin Antagonism

- Cinnamamides with aminoalkyl groups have been studied as potential serotonin antagonists. This research is essential for understanding the pharmacological activity of these compounds and their possible applications in treating serotonin-related disorders (Dombro & Woolley, 1964).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit antibacterial activity, particularly against escherichia coli .

Mode of Action

It is suggested that the compound may interact with its targets to induce antibacterial effects .

Result of Action

It has been suggested that the compound exhibits antibacterial activity .

Properties

IUPAC Name |

(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNGAUHTIXZCI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)

![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)

![3-[[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2981348.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)

![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2981360.png)